molecular formula C10H11N3O B7815283 (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

Cat. No.: B7815283
M. Wt: 189.21 g/mol
InChI Key: SRDGSZSETMYZHP-UHFFFAOYSA-N
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Description

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production in target organisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.

    1,3,4-Oxadiazole: Another isomer with distinct properties and applications.

Uniqueness

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to inhibit SDH and its potential as an anti-infective agent set it apart from other oxadiazole derivatives .

Properties

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGSZSETMYZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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